
2,4,4-Trimethylheptane-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylheptane-3,5-diol is an organic compound that belongs to the class of diols. Diols are chemical compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is characterized by its branched structure, which includes three methyl groups and two hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylheptane-3,5-diol can be achieved through various methods, including:
Hydroformylation: This involves the addition of a formyl group to an alkene, followed by hydrogenation to form the diol.
Grignard Reaction: Reacting an appropriate ketone with a Grignard reagent followed by hydrolysis can yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroformylation or other catalytic processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving diols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,4,4-Trimethylheptane-3,5-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The branched structure may also affect its reactivity and interactions.
類似化合物との比較
Similar Compounds
2,4,4-Trimethylpentane-1,3-diol: Similar structure but with fewer carbon atoms.
2,4,4-Trimethylhexane-1,3-diol: Similar structure but with a different carbon chain length.
Uniqueness
2,4,4-Trimethylheptane-3,5-diol is unique due to its specific branched structure and the position of its hydroxyl groups, which can influence its chemical reactivity and physical properties.
特性
CAS番号 |
27122-59-4 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
2,4,4-trimethylheptane-3,5-diol |
InChI |
InChI=1S/C10H22O2/c1-6-8(11)10(4,5)9(12)7(2)3/h7-9,11-12H,6H2,1-5H3 |
InChIキー |
UWFNGBBDWVEMRB-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)(C)C(C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


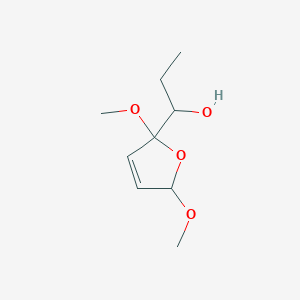
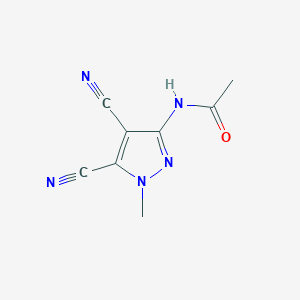
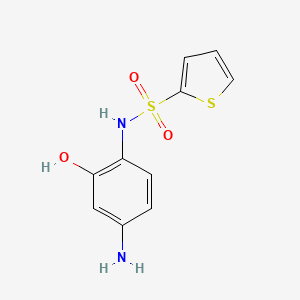
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
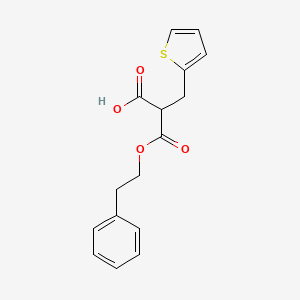
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
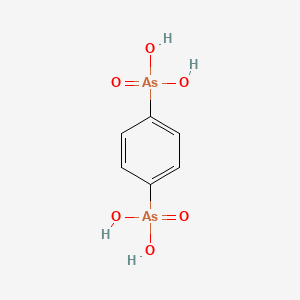
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
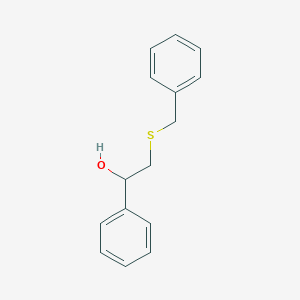
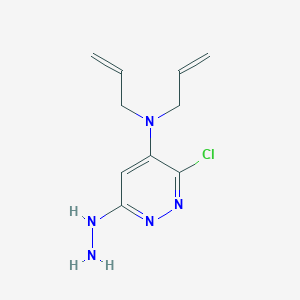
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
